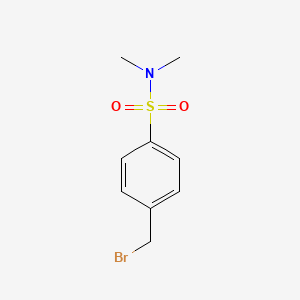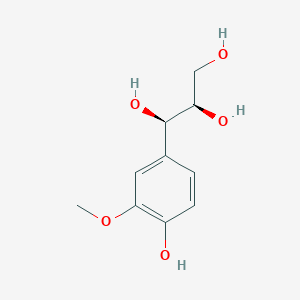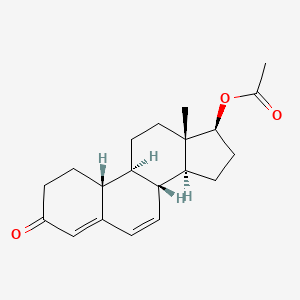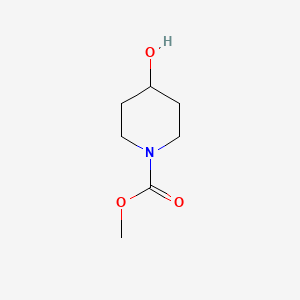
N,N-Dimethylpyridine-3-sulfonamide
Descripción general
Descripción
Total Synthesis of Dimethyl Sulfomycinamate
The synthesis of Dimethyl sulfomycinamate, a derivative from the natural antibiotic sulfomycin I, has been achieved through a complex 11-step process. This synthesis involves the use of palladium-catalyzed coupling reactions and the formation of an oxazole moiety, which is a significant transformation in the synthesis pathway. The study also delves into the preparation of oxazole triflates and their chemical properties, which are crucial for the synthesis of Dimethyl sulfomycinamate .
Rearrangement of Threonine and Serine-Based Sulfonamides
In a related study, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized and subjected to a
Aplicaciones Científicas De Investigación
Tautomerism and Electronic Structure Analysis
Research has explored the structural and electronic properties of N-heterocyclic arenesulfonamides, including those with pyridine moieties, investigating their tautomerism between sulfonamide and sulfonimide forms. Studies have utilized experimental and theoretical methods, such as X-ray diffraction and density functional theory, to analyze these compounds. The findings highlight the influence of solvent polarity on the preference for sulfonimide tautomers and suggest unusual coordination possibilities due to their electronic structure (Chourasiya et al., 2017).
Polymorphism and Crystal Structures
Investigations into the polymorphism of pharmaceutical compounds have revealed unexpected manifestations of sulfonamide heterosynthons, particularly in the crystal structures of drugs like R-tamsulosin. These studies provide insights into the robustness of certain sulfonamide motifs and their potential disruption by weaker acceptors, offering perspectives for pharmaceutical cocrystal design (Nanubolu et al., 2014).
Antiproliferative Potential
There has been significant interest in the design and synthesis of N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Novel compounds bearing this moiety have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines, with some showing higher activity compared to known drugs. This highlights the potential of such derivatives in cancer treatment research (Bashandy et al., 2014).
Synthesis Methods
Recent advances in synthetic chemistry have enabled the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. This approach, employing oxidative coupling, presents an efficient, environmentally friendly, and economic route for producing these compounds, essential in drug design and development (Cao et al., 2021).
Antidiabetic Agents
Sulfonamide derivatives, particularly those based on pyridine scaffolds, have been investigated for their alpha-amylase inhibition activity, showing notable anti-diabetic potential. Such studies underline the importance of sulfonamides in developing new therapeutic agents for diabetes management (Sadawarte et al., 2021).
Mecanismo De Acción
DMPS has been shown to have pharmacological properties, including antitumor, anti-inflammatory, and analgesic effects. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of enzyme activity and the modulation of cytokine expression.
Safety and Hazards
DMPS is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
N,N-dimethylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZULNNLLFYOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507677 | |
| Record name | N,N-Dimethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4810-41-7 | |
| Record name | N,N-Dimethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)







